FACTOR DE COAGULACIÓN VIIA, HUMANO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coagulation factor VIIa, human, is a serine protease that plays a crucial role in the initiation of blood coagulation. It is a vitamin K-dependent glycoprotein consisting of 406 amino acid residues. This compound is essential for hemostasis, as it activates the extrinsic pathway of the coagulation cascade by forming a complex with tissue factor, leading to the activation of factor X and subsequently thrombin formation .
Aplicaciones Científicas De Investigación
Coagulation factor VIIa, human, has numerous applications in scientific research and medicine:
Hemophilia Treatment: It is used as a bypassing agent in patients with hemophilia A or B who have developed inhibitors against factor VIII or IX.
Surgical Procedures: It is administered to prevent excessive bleeding during surgeries in patients with congenital factor VII deficiency.
Cardiovascular Research: Studies have explored its role in cardiovascular diseases, particularly in the context of tissue factor exposure in diseased arteries.
Biochemical Studies: It is used to study the mechanisms of blood coagulation and the interactions between coagulation factors and cellular receptors.
Mecanismo De Acción
Target of Action
Coagulation Factor VIIa, a recombinant human coagulation Factor VII, primarily targets Tissue Factor (TF) . TF is a single-pass transmembrane glycoprotein that is exposed to circulating blood when there is vascular damage . The interaction between Factor VIIa and TF is crucial for the initiation of the coagulation cascade .
Mode of Action
Upon vascular injury, TF is released and interacts with Factor VII, resulting in the formation of the activated complex VIIa . This complex then activates coagulation factors in the cascade until a clot is formed . The Factor VIIa-TF complex activates the serine protease zymogens factor IX and factor X .
Biochemical Pathways
The primary biochemical pathway affected by Factor VIIa is the extrinsic clotting cascade . Factor VIIa, in complex with TF, activates Factor X to Factor Xa, as well as Factor IX to Factor IXa . Factor Xa, in complex with other factors, then converts prothrombin to thrombin, which leads to the formation of a hemostatic plug by converting fibrinogen to fibrin, thereby inducing local hemostasis .
Pharmacokinetics
The pharmacokinetics of Factor VIIa involves its synthesis in the liver and secretion into the bloodstream as an inactive proenzyme . During normal hemostasis, Factor VII is converted into activated coagulation Factor VIIa . The Factor VIIa-TF complex might also possess non-hemostatic, signaling properties .
Result of Action
The primary result of Factor VIIa action is the promotion of hemostasis by activating the extrinsic pathway of the coagulation cascade . This leads to the formation of a hemostatic plug, which is crucial for stopping bleeding . The use of Factor VIIa has been shown to be effective in the treatment of hemorrhagic complications in hemophilia A and B .
Action Environment
The action of Factor VIIa is highly dependent on the presence of TF, which is exposed to circulating blood upon vascular injury . The concentrations of Factor VIIa required for optimal hemostasis appear to suit the kinetics of a (partially) TF-independent generation of thrombin . The exposure of TF in diseased arteries has fostered investigation on the role of Factor VII in cardiovascular disease .
Análisis Bioquímico
Biochemical Properties
Coagulation Factor VIIa, Human, functions by forming a complex with tissue factor, a transmembrane glycoprotein exposed at sites of vascular injury. This complex activates Factor IX and Factor X, leading to thrombin generation and clot formation . The interaction between Coagulation Factor VIIa, Human, and tissue factor is highly specific and essential for its procoagulant activity. Additionally, Coagulation Factor VIIa, Human, can bind to endothelial cell protein C receptor, influencing various cellular responses .
Cellular Effects
Coagulation Factor VIIa, Human, affects various cell types, particularly endothelial cells and monocytes. It induces the release of extracellular vesicles from endothelial cells, which carry anti-inflammatory microRNAs like miR10a . These vesicles help suppress inflammation and protect the endothelial barrier. Coagulation Factor VIIa, Human, also influences cell signaling pathways, including the activation of protease-activated receptor-1, which mediates cytoprotective responses .
Molecular Mechanism
At the molecular level, Coagulation Factor VIIa, Human, exerts its effects by binding to tissue factor, forming a complex that activates Factor IX and Factor X . This activation leads to the generation of thrombin, which is crucial for clot formation. Coagulation Factor VIIa, Human, also interacts with endothelial cell protein C receptor, promoting the cleavage of protease-activated receptor-1 and inducing the release of procoagulant extracellular vesicles . These interactions highlight the multifaceted role of Coagulation Factor VIIa, Human, in hemostasis and cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Coagulation Factor VIIa, Human, can vary over time. Its stability and activity are influenced by various factors, including storage conditions and the presence of cofactors . Long-term studies have shown that Coagulation Factor VIIa, Human, remains effective in promoting hemostasis, although its activity may decrease over extended periods . Additionally, the degradation of Coagulation Factor VIIa, Human, can impact its efficacy in clinical applications.
Dosage Effects in Animal Models
The effects of Coagulation Factor VIIa, Human, in animal models are dose-dependent. Higher doses lead to increased thrombin generation and enhanced hemostatic effects . Excessive doses can result in adverse effects, such as thrombosis and other complications . Studies in hemophilia models have demonstrated that Coagulation Factor VIIa, Human, can effectively control bleeding at therapeutic doses, but careful monitoring is required to avoid toxicity .
Metabolic Pathways
Coagulation Factor VIIa, Human, is involved in the extrinsic pathway of blood coagulation. It forms a complex with tissue factor, leading to the activation of Factor IX and Factor X . This pathway is essential for initiating the coagulation cascade and generating thrombin. Coagulation Factor VIIa, Human, also interacts with endothelial cell protein C receptor, influencing various signaling pathways and cellular responses .
Transport and Distribution
Within cells and tissues, Coagulation Factor VIIa, Human, is transported and distributed through interactions with specific receptors and binding proteins. It binds to tissue factor on cell surfaces, facilitating its localization to sites of vascular injury . Additionally, Coagulation Factor VIIa, Human, can interact with endothelial cell protein C receptor, influencing its distribution and activity within the vasculature .
Subcellular Localization
Coagulation Factor VIIa, Human, is primarily localized on the cell surface, where it forms a complex with tissue factor . This localization is crucial for its role in initiating the coagulation cascade. The binding of Coagulation Factor VIIa, Human, to tissue factor induces its internalization and mobilization from intracellular compartments, such as the Golgi apparatus . This process ensures the availability of Coagulation Factor VIIa, Human, at sites of vascular injury, enhancing its procoagulant activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Coagulation factor VIIa, human, can be synthesized through recombinant DNA technology. The gene encoding factor VII is cloned and expressed in mammalian cells, such as baby hamster kidney cells or Chinese hamster ovary cells. The recombinant protein is then purified using various chromatographic techniques .
Industrial Production Methods
Large-scale production of coagulation factor VIIa involves the use of bioreactors for cell culture, followed by purification processes that include affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography. The final product is formulated and lyophilized for clinical use .
Análisis De Reacciones Químicas
Types of Reactions
Coagulation factor VIIa undergoes several biochemical reactions, primarily involving proteolytic cleavage. It is activated from its zymogen form (factor VII) by limited proteolysis, typically by activated factors IXa or Xa .
Common Reagents and Conditions
The activation of coagulation factor VII to VIIa requires the presence of calcium ions and phospholipid surfaces. The reaction is facilitated by tissue factor, which acts as a cofactor .
Major Products Formed
The primary product of the activation reaction is the active enzyme coagulation factor VIIa, which then participates in the activation of factor X to factor Xa, leading to thrombin generation and clot formation .
Comparación Con Compuestos Similares
Coagulation factor VIIa is unique in its ability to initiate the extrinsic pathway of coagulation. Similar compounds include:
Factor VIII: Essential for the intrinsic pathway of coagulation, often deficient in hemophilia A.
Factor IX: Also part of the intrinsic pathway, deficient in hemophilia B.
Tissue Plasminogen Activator: Involved in fibrinolysis, the process of breaking down clots.
Coagulation factor VIIa stands out due to its role in the extrinsic pathway and its therapeutic use in patients with inhibitors to other coagulation factors .
Propiedades
Número CAS |
102786-61-8 |
---|---|
Fórmula molecular |
C5H12ClNO |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.